![molecular formula C11H13ClF3NO3 B1417216 Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride CAS No. 1171558-96-5](/img/structure/B1417216.png)
Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride
概要
説明
Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride is a synthetic organic compound with the molecular formula C({11})H({12})F({3})NO({3})·HCl. This compound is notable for its trifluoromethoxy group, which imparts unique chemical properties, making it valuable in various scientific research fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethoxy)benzaldehyde and methyl acrylate.
Formation of Intermediate: The initial step involves a Knoevenagel condensation reaction between 4-(trifluoromethoxy)benzaldehyde and methyl acrylate in the presence of a base such as piperidine to form an intermediate.
Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride (NaBH(_{4})) to yield the corresponding alcohol.
Amination: The alcohol is then converted to the amine via a reductive amination process using ammonia or an amine source and a reducing agent like sodium cyanoborohydride (NaBH(_{3})CN).
Hydrochloride Formation: Finally, the free amine is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
化学反応の分析
Types of Reactions
Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or imine derivatives using oxidizing agents like hydrogen peroxide (H({2})) or potassium permanganate (KMnO(_{4})).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH(_{4})).
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H({2})), potassium permanganate (KMnO(_{4})).
Reduction: Sodium borohydride (NaBH({4})).
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Nitro derivatives, imine derivatives.
Reduction: Secondary amines, tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethoxy group.
作用機序
The mechanism by which Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride exerts its effects involves interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that interact with the amino and trifluoromethoxy groups.
Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating enzymes, altering signal transduction, and affecting gene expression.
類似化合物との比較
Similar Compounds
Methyl 3-amino-3-[4-(methoxy)phenyl]propanoate hydrochloride: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Methyl 3-amino-3-[4-(fluoro)phenyl]propanoate hydrochloride: Contains a fluoro group instead of a trifluoromethoxy group.
Uniqueness
Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to certain biological targets compared to its analogs.
特性
IUPAC Name |
methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3.ClH/c1-17-10(16)6-9(15)7-2-4-8(5-3-7)18-11(12,13)14;/h2-5,9H,6,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBORESBJWJFYMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)OC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




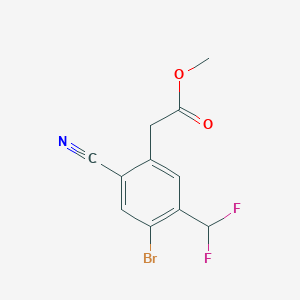
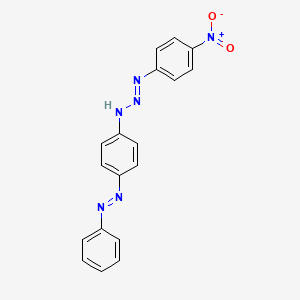

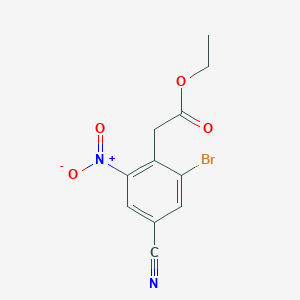
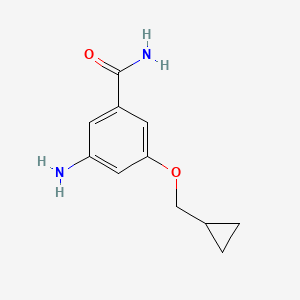

![2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro-](/img/structure/B1417148.png)
![4-Amino-benzo[1,2,5]thiadiazol-5-ol](/img/structure/B1417150.png)
![5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1417151.png)
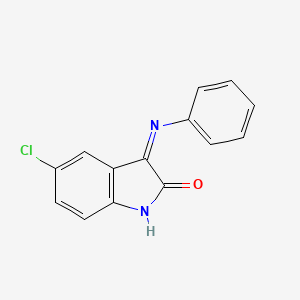
![1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1417153.png)
![6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1417156.png)
